molecular formula C18H32O16 B160909 Amylose CAS No. 9005-82-7

Amylose

Cat. No. B160909
CAS RN: 9005-82-7
M. Wt: 504.4 g/mol
InChI Key: FYGDTMLNYKFZSV-PXXRMHSHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amylose is a polysaccharide used in various industries as a functional biomaterial . It is mainly a linear component consisting of about 100-10,000 glucose monomers linked by 1,4 alpha bindings . It was discovered in 1940 by Meyer and his co-workers . It is found in algae and other lower forms of plants .


Synthesis Analysis

Amylose is synthesized by ADP-Glc pyrophosphorylase (AGPase) and granule-bound starch synthase I (GBSSI), which is encoded by the Waxy gene . Amylopectin is synthesized by concerted reactions catalyzed by AGPase, soluble starch synthase (SS), starch-branching enzyme (BE), and starch-debranching enzyme . Amylose is thought to be synthesized within the matrix of the starch granule that is formed by the synthesis and organization of amylopectin .


Molecular Structure Analysis

Amylose is generally recognized as a linear or slightly branched molecule . The size of amylose differs depending on the source of the starch, with average degree of polymerization in the range of ∼1,000 to ∼5,000 . The branching of amylose can be characterized as a whole, or for the branched components by several structural indices, including its β-amylolysis limit (70–90 %), average chain length (200–500), number of chains per molecule (5–20, for the branched molecules), and molar fraction of branched molecule (0.2–0.5) .


Chemical Reactions Analysis

Amylose forms a distinctive blue color complex with iodine . This analysis is provided by high-performance size exclusion chromatography and other methods . Amylose molecules may form extensive hydrogen bonds that render the molecules less susceptible to enzymatic degradation .


Physical And Chemical Properties Analysis

Amylose has an unpleasant odor and appears white in color . It is insoluble in water and has a boiling point of 627.7±55.0 °C at 760 mmHg . Its surface tension is 74.4±5.0 dyne/cm .

Scientific Research Applications

Biotechnology and Food Industries

Amylosucrase, an enzyme that can synthesize α-1,4-glucans like amylose from sucrose, has great potential in the biotechnology and food industries . It can utilize various molecules as acceptors and produces sucrose isomers such as turanose and trehalulose .

Synthesis of Modified Starch

Amylosucrase efficiently synthesizes modified starch with increased ratios of slow digestive starch and resistant starch . This modified starch can have various applications in the food industry.

Glucosylation of Functional Compounds

Amylosucrase can glucosylate functional compounds, increasing their water solubility and stability . This can be beneficial in various fields, including pharmaceuticals and food processing.

Production of Biocompatible Materials

Amylose synthesized by Amylosucrase forms microparticles that can be utilized as biocompatible materials . These materials have various bio-applications, including drug delivery, chromatography, and bioanalytical sciences .

Functional Foods and Biodegradable Packaging

High amylose starch (HAS) has attracted research attention due to its potential in industrial applications, such as functional foods and biodegradable packaging .

Characterization of Amylose and Amylopectin

Amylose and amylopectin are the major constituents of starch that play a significant role in defining the properties of starch and hence its application in the food industry . Various analytical techniques are employed for the quantification and characterization of amylose and amylopectin .

Safety And Hazards

Amylose is under investigation in clinical trial NCT01027325 (Resistant Starch Insulin Sensitivity Trial) . Users should avoid contact with skin and eyes, avoid breathing vapors or mists, and keep away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

Amylose has a major world market share of enzymes . Industrial enzymes containing α-amylase will share a total of $7.5 billion with a 5-year CAGR of 8.2% and will continue to contribute its maximum share in the near future . The Thai Rice Starch Database (ThRSDB) is an online database containing data extensively curated from original research articles on Thai rice starch composition, molecular structure, and functionality . The key aim of the ThRSDB is to facilitate accessibility to dispersed rice starch information for both research and industrial users .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-PXXRMHSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858850
Record name alpha-Maltotriose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Amylose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11908
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

alpha-Maltotriose

CAS RN

6401-81-6, 9005-82-7, 1109-28-0
Record name alpha-Maltotriose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006401816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amylose
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Maltotriose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Amylose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.